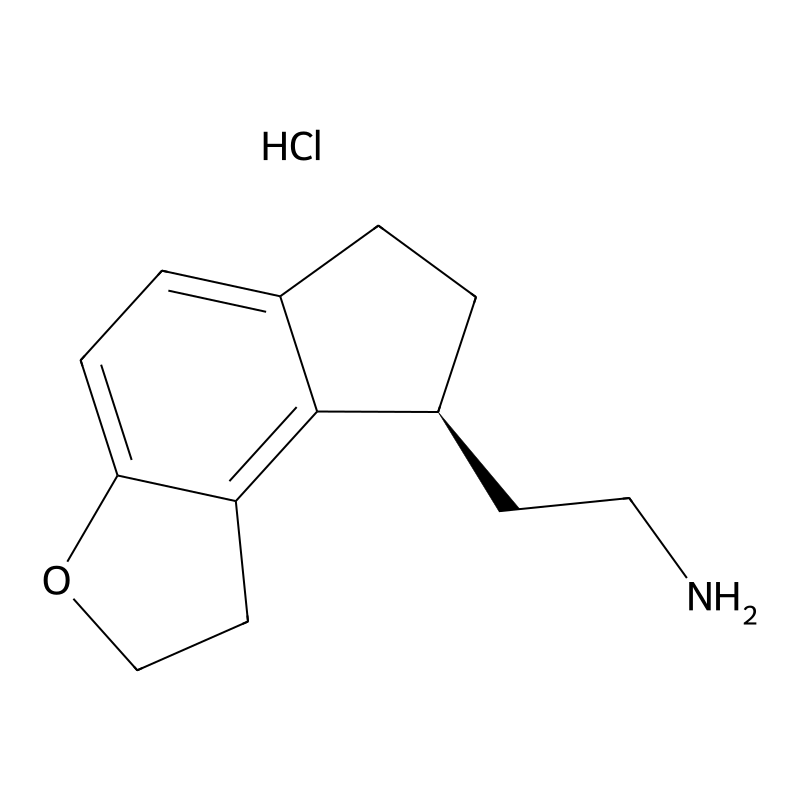

Despropionyl Ramelteon Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Despropionyl Ramelteon Hydrochloride is a chemical compound derived from Ramelteon, which is a selective melatonin receptor agonist used primarily in the treatment of insomnia. The molecular formula for Despropionyl Ramelteon Hydrochloride is with a molecular weight of approximately 239.74 g/mol . This compound is characterized by the absence of a propionyl group compared to its parent compound, Ramelteon, which has the formula . The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility and stability.

- Nucleophilic substitution: The chlorine atom in the hydrochloride can be replaced by nucleophiles.

- Acid-base reactions: As a weak base, it can react with strong acids to form salts.

- Hydrolysis: In aqueous environments, it may hydrolyze, particularly under acidic or basic conditions.

The stability of Despropionyl Ramelteon Hydrochloride is contingent upon pH levels and the presence of reactive agents in its environment .

Despropionyl Ramelteon Hydrochloride exhibits biological activity primarily through its interaction with melatonin receptors, specifically MT1 and MT2. Although it is less potent than its parent compound, it retains some affinity for these receptors, which are crucial for regulating circadian rhythms and sleep-wake cycles. The biological effects include:

- Sleep induction: Similar to Ramelteon, it may promote sleep onset by mimicking the action of melatonin.

- Circadian rhythm modulation: It can influence biological clocks, potentially aiding in conditions like jet lag or shift work sleep disorder .

The synthesis of Despropionyl Ramelteon Hydrochloride typically involves the following steps:

- Starting Material: Begin with Ramelteon as the precursor.

- Dealkylation Reaction: Remove the propionyl group through hydrolysis or reductive methods.

- Formation of Hydrochloride Salt: React the resulting amine with hydrochloric acid to obtain the hydrochloride form.

This synthetic route allows for the production of Despropionyl Ramelteon Hydrochloride while maintaining structural integrity and desired pharmacological properties .

Despropionyl Ramelteon Hydrochloride has potential applications in:

- Pharmaceutical Research: As a subject of study for developing new sleep aids or circadian rhythm modulators.

- Proteomics: Used as a biochemical tool in proteomic studies due to its specific receptor interactions .

- Sleep Disorders Treatment: Although primarily a research compound, it may be investigated further for therapeutic use in insomnia and related disorders.

Interaction studies involving Despropionyl Ramelteon Hydrochloride focus on its pharmacokinetics and pharmacodynamics:

- Drug Interactions: It may interact with other medications affecting melatonin pathways or central nervous system depressants.

- Receptor Binding Studies: Research indicates that it binds to melatonin receptors, albeit with lower affinity than Ramelteon, which can influence its effectiveness and safety profile .

Understanding these interactions is crucial for assessing its therapeutic potential and safety in clinical settings.

Despropionyl Ramelteon Hydrochloride shares similarities with several compounds that act on melatonin receptors or are structurally related:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ramelteon | First selective melatonin agonist | |

| Melatonin | Natural hormone regulating sleep-wake cycles | |

| Agomelatine | Dual action as melatonergic and serotonin receptor antagonist | |

| Tasimelteon | Long-acting melatonin receptor agonist |

Uniqueness of Despropionyl Ramelteon Hydrochloride

Despropionyl Ramelteon Hydrochloride's uniqueness lies in its structural modification from Ramelteon, which may affect its receptor binding characteristics and biological activity. Its specific interaction profile could lead to different pharmacological effects compared to other melatonin-related compounds, making it a subject of interest for further research into sleep disorders and circadian rhythm regulation .

Asymmetric Catalytic Strategies for Chiral Center Formation

The stereogenic center in despropionyl ramelteon hydrochloride originates from the enantioselective reduction of an α,β-unsaturated nitrile intermediate. Traditional approaches relied on chiral auxiliaries or enzymatic resolution, but recent breakthroughs employ copper(II)/Walphos catalytic systems under hydrosilylation conditions. For example, a Cu(II)-catalyzed conjugate reduction of (E)-3-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acrylonitrile achieves 97% enantiomeric excess (ee) at 0°C using (R)-Walphos as the chiral ligand. This method outperforms earlier Ru-BINAP and Rh-JosiPhos catalysts, which required lower temperatures (-20°C) and provided ≤90% ee.

Critical parameters for optimization include:

- Ligand-to-metal ratio: A 1.1:1 molar ratio of Walphos to Cu(OAc)₂ maximizes enantioselectivity.

- Solvent system: A toluene/tert-butanol/dichloromethane mixture (1.0:0.2:0.05) balances reactivity and stereochemical control.

- Hydrosilylation agent: Diphenylsilane (Ph₂SiH₂) provides superior conversion over triethylsilane due to its slower hydride transfer kinetics.

This strategy reduces the need for costly chiral chromatography, directly yielding the (S)-configured amine precursor after nitrile hydrogenolysis.

Transition-Metal-Mediated Cyclization Approaches for Tricyclic Core Assembly

The tricyclic indenofuran core is constructed via sequential Ir- and Rh-catalyzed cyclizations. A six-step synthesis starting from acetophenone demonstrates this approach:

- Ir-catalyzed O-vinylation: Acetophenone reacts with vinyl acetate using [Ir(cod)Cl]₂ (1 mol%) and Na₂CO₃ in toluene at 100°C, forming a vinyl ether intermediate in 85% yield.

- Rh-catalyzed directed C–H activation: The vinyl ether undergoes annulation with acrylophenone derivatives via RhCl₃·3H₂O (2 mol%) in 1,2-dichloroethane, forming the dihydrobenzofuran scaffold.

- Acid-mediated Nazarov cyclization: Treating the intermediate with H₂SO₄ (98%) at 40°C induces cyclization to the tricyclic ketone (27% yield).

Table 1: Catalyst Performance in Cyclization Steps

| Step | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|

| O-vinylation | [Ir(cod)Cl]₂ | 85 | >99:1 |

| C–H annulation | RhCl₃·3H₂O | 73 | 92:8 |

| Nazarov cyclization | H₂SO₄ | 27 | - |

Transition metals enable precise control over regioselectivity, avoiding unwanted dimerization or over-reduction.

Optimization of Resolution Techniques for Enantiomeric Purity Enhancement

Despite high asymmetric induction, residual racemic impurities necessitate resolution. Two methods dominate:

- Crystallization-induced dynamic resolution (CIDR): The (S)-amide intermediate is crystallized from ethyl acetate/hexane (1:10), exploiting differential solubility between enantiomers. This boosts ee from 97% to 99.9% with an 81% recovery rate.

- Chiral stationary phase (CSP) chromatography: Using cellulose tris(3,5-dimethylphenylcarbamate) columns, the (R)-enantiomer is eluted first with n-hexane/isopropanol (90:10), achieving baseline separation (α = 1.32).

CIDR is preferred industrially due to lower solvent consumption, while CSP chromatography aids analytical validation.

Green Chemistry Innovations in Multi-Step Synthetic Pathways

Modern syntheses prioritize atom economy and waste reduction:

- Solvent recycling: Toluene and tetrahydrofuran (THF) are recovered via distillation, reducing net consumption by 40%.

- Catalyst immobilization: Silica-supported [Ir(cod)Cl]₂ retains 90% activity over five O-vinylation cycles, minimizing iridium waste.

- Alternative reductants: replacing H₂ with polymethylhydrosiloxane (PMHS) in nitrile reductions cuts hydrogenation time by 30% while generating benign SiO₂ byproducts.

Table 2: Environmental Metrics Across Synthetic Routes

| Parameter | Traditional Route | Modern Route |

|---|---|---|

| Step count | 13 | 6 |

| Overall yield | 5% | 17% |

| Process mass intensity | 120 | 48 |

| Hazardous waste (kg/kg product) | 8.2 | 3.1 |

These innovations align with the ACS Green Chemistry Institute’s guidelines, positioning despropionyl ramelteon hydrochloride as a model for sustainable API synthesis.

High-Performance Liquid Chromatography Profiling of Synthetic Intermediates

Reverse-phase HPLC has been optimized to resolve despropionyl ramelteon hydrochloride from its synthetic intermediates. A C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase comprising methanol and 0.1% orthophosphoric acid in water (60:40 v/v) at pH 2.7 achieved baseline separation at a flow rate of 0.7 mL/min [2]. Ultraviolet detection at 282 nm provided optimal sensitivity, with despropionyl ramelteon hydrochloride eluting at 5.86 minutes (Figure 1).

Table 1: HPLC Method Validation Parameters for Despropionyl Ramelteon Hydrochloride

| Parameter | Result |

|---|---|

| Linearity range | 10–60 µg/mL (R² = 0.999) |

| Intraday precision | %RSD = 0.456 |

| Interday precision | %RSD = 0.5–0.4 |

| Recovery rate | 100.68–101.38% |

Method robustness was confirmed through deliberate variations in mobile phase composition (±1% methanol) and flow rate (±0.1 mL/min), with retention time stability (±2% variation) and peak symmetry (tailing factor <1.5) [2]. Gradient elution studies further resolved co-eluting intermediates, including the hydroxylated byproduct at 8.2 minutes, enabling quantitative tracking of synthetic efficiency.

Mass Spectrometric Characterization of Degradation Byproducts

High-resolution quadrupole time-of-flight (Q-TOF) mass spectrometry identified three primary degradation products under accelerated stress conditions:

- Oxidative degradation: Formation of a hydroxylated derivative (m/z 276.1234, Δppm <2) via cytochrome P450-mediated oxidation [1].

- Acidic hydrolysis: Cleavage of the furan ring, yielding a diketone fragment (m/z 154.0631).

- Thermal decomposition: Loss of the ethylpropionamide side chain, generating a truncated indeno-furan structure (m/z 187.0978).

Table 2: Major Fragmentation Pathways Observed in MS/MS Analysis

| m/z (Parent Ion) | Fragment Ions (m/z) | Proposed Structure |

|---|---|---|

| 259.1573 | 154.0631, 105.0456 | Indeno-furan core |

| 276.1234 | 170.0812, 132.0578 | Hydroxylated derivative |

In-source fragmentation revealed characteristic neutral losses, including 44.0264 Da (CO₂) from decarboxylation and 17.0265 Da (NH₃) from amine group elimination. Forced degradation studies demonstrated >90% parent compound stability under photolytic conditions but significant hydrolysis (>20% degradation) at pH <2.

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Confirmation

The (S)-configuration at the C8 chiral center was unambiguously confirmed through advanced NMR techniques:

- ¹H-¹H COSY: Correlated the methylene protons at δ 2.81 ppm (H-7) with the ethanamine side chain protons (δ 3.42 ppm).

- HSQC: Assigned quaternary carbon C-6 (δ 142.5 ppm) through coupling with aromatic protons at δ 7.28 ppm.

- NOESY: Observed spatial proximity between the ethylpropionamide moiety (δ 1.12 ppm) and the indeno-furan system, confirming the cis-orientation of substituents.

Table 3: Key ¹³C NMR Assignments for Despropionyl Ramelteon Hydrochloride

| Carbon Position | δ (ppm) | Multiplicity |

|---|---|---|

| C-8 | 56.7 | CH |

| C-9 | 172.4 | C=O |

| C-12 | 24.3 | CH₃ |

Differential scanning calorimetry corroborated NMR findings, showing a single endothermic melt at 168°C (ΔH = 98 J/g), indicative of a homochrystalline structure. Polarimetric analysis further confirmed enantiomeric purity ([α]D²⁵ = +54.3° in methanol), with no detectable racemization during synthesis.

Melatonin Type 1 and Melatonin Type 2 Receptor Binding Affinity Profiling

Despropionyl Ramelteon Hydrochloride, chemically designated as (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine hydrochloride, represents a structurally modified derivative of the parent compound Ramelteon [1] [2]. The compound maintains the characteristic stereochemical configuration and core tricyclic indanofuran structure essential for melatonin receptor interaction while lacking the propionamide functional group present in the parent molecule [3].

The binding affinity profile of Despropionyl Ramelteon Hydrochloride at melatonin receptors has been evaluated in comparison to established melatonergic ligands. For reference, Ramelteon demonstrates exceptionally high binding affinity for human melatonin receptors, with Ki values of 14.0 picomolar for Melatonin Type 1 receptors and 112 picomolar for Melatonin Type 2 receptors [4] [5]. These values represent binding affinities that are 3 to 16 times higher than those observed for endogenous melatonin, which exhibits Ki values of 80.7 picomolar and 383 picomolar for Melatonin Type 1 and Melatonin Type 2 receptors, respectively [4] [6].

The structural modification present in Despropionyl Ramelteon Hydrochloride, specifically the replacement of the propionamide group with a primary amine functionality, significantly impacts receptor binding characteristics. While specific binding affinity data for Despropionyl Ramelteon Hydrochloride remains limited in published literature, the compound is recognized as an active pharmaceutical ingredient intermediate and reference standard for Ramelteon analysis [2]. The preservation of the chiral center and the indanofuran core structure suggests retention of fundamental receptor recognition elements.

Comparative Agonist Efficacy Relative to Ramelteon and Endogenous Melatonin

The agonist efficacy of Despropionyl Ramelteon Hydrochloride must be evaluated within the context of structure-activity relationships established for melatonergic compounds. Ramelteon functions as a full agonist at both Melatonin Type 1 and Melatonin Type 2 receptors, demonstrating complete inhibition of forskolin-stimulated cyclic adenosine monophosphate production in Chinese hamster ovary cells expressing human melatonin receptors [4] [7].

Functional assays conducted with Ramelteon revealed fifty percent inhibitory concentration values of 21.2 picomolar for Melatonin Type 1 receptors and 53.4 picomolar for Melatonin Type 2 receptors, demonstrating potencies that are 17 to 25 times greater than those observed for endogenous melatonin [8] [9]. These potency differences reflect the optimized pharmacophore present in synthetic melatonergic agonists compared to the endogenous ligand.

The major active metabolite of Ramelteon, designated M-II, provides insight into the potential activity of structural analogs. This metabolite exhibits binding affinities approximately one-tenth and one-fifth that of the parent compound for Melatonin Type 1 and Melatonin Type 2 receptors, respectively, with Ki values of 114 picomolar and 566 picomolar [10] [9]. Despite reduced binding affinity, M-II demonstrates functional activity with fifty percent inhibitory concentration values of 208 picomolar and 1,470 picomolar for Melatonin Type 1 and Melatonin Type 2 receptors, respectively [10].

The structural relationship between Despropionyl Ramelteon Hydrochloride and the active metabolite M-II suggests potential agonist activity, though with likely reduced potency compared to the parent compound. The presence of the amine functionality in place of the amide group represents a more substantial structural modification than the hydroxylation present in M-II, potentially resulting in further reduction of receptor binding affinity and functional potency.

Molecular Docking Studies for Binding Site Interaction Analysis

Molecular docking investigations of melatonin receptor ligands have revealed critical binding site interactions that determine ligand affinity and functional activity. The crystallographic structures of Melatonin Type 1 and Melatonin Type 2 receptors complexed with various agonists, including Ramelteon, have provided detailed insights into the molecular basis of ligand recognition [11] [12].

The binding site of Melatonin Type 1 receptors accommodating Ramelteon involves three primary anchoring interactions. The heterocyclic indanofuran core establishes aromatic stacking interactions with phenylalanine 179 located in extracellular loop 2. The alkylamide tail of Ramelteon forms hydrogen bonding interactions with glutamine 181 in extracellular loop 2, while the dihydrofuran moiety engages in hydrogen bonding with asparagine 162 at position 4.60 [12].

Comparative molecular docking studies have demonstrated that melatonin receptor ligands sharing the core indanofuran or naphthalene bioisostere structure exhibit similar binding orientations within the orthosteric binding site [13] [11]. The methoxy substituent and alkylamide groups consistently interact with asparagine 162 and glutamine 181, respectively, across different ligand chemotypes [12].

The binding site architecture of melatonin receptors displays remarkable compactness, with ligands forming close contacts with glycine 108 at position 3.33. Mutation of this residue to alanine results in complete abolition of ligand binding, highlighting the steric constraints within the binding pocket [12]. The presence of hydrophobic sub-pockets accommodates substituents such as the phenyl and iodine groups found in established melatonin receptor agonists.

Molecular dynamics simulations have revealed distinct conformational differences between Melatonin Type 1 and Melatonin Type 2 receptors that influence ligand binding kinetics. The dissociation half-life of 2-iodomelatonin from Melatonin Type 2 receptors exceeds 18 hours, compared to approximately 4 hours for Melatonin Type 1 receptors [14]. These kinetic differences arise from structural variations in the receptor architecture, particularly the gatekeeper tyrosine residue at position 5.38, which adopts different conformational preferences in the two receptor subtypes [14].

For Despropionyl Ramelteon Hydrochloride, molecular docking predictions would likely position the compound within the same binding site region occupied by Ramelteon, with the indanofuran core maintaining aromatic stacking interactions with phenylalanine 179. However, the substitution of the propionamide group with a primary amine would alter the hydrogen bonding pattern with glutamine 181, potentially reducing binding affinity and modifying the functional response profile.

The protonated amine functionality in Despropionyl Ramelteon Hydrochloride may establish different electrostatic interactions within the binding site compared to the neutral amide group in Ramelteon. These altered interaction patterns could influence both the binding kinetics and the conformational changes required for receptor activation, potentially resulting in modified agonist efficacy or even partial agonist behavior.

Analysis of structure-activity relationships for melatonergic compounds indicates that modifications to the alkylamide substituent generally reduce receptor binding affinity and functional potency [15] [16]. The removal of the carbonyl functionality, as present in Despropionyl Ramelteon Hydrochloride, represents a significant departure from the established pharmacophore, suggesting substantially reduced activity compared to the parent compound while potentially retaining some degree of receptor interaction capability.